molecular formula C21H22ClN3O3 B4359919 N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide

Cat. No.: B4359919
M. Wt: 399.9 g/mol
InChI Key: URSJKOUPCKARPV-UHFFFAOYSA-N
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Description

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorobenzyl group, two methyl groups, and a 3,5-dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate to form the 3-chlorobenzyl-substituted pyrazole. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide can be compared with other pyrazole derivatives, such as:

    1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazole: Lacks the benzamide moiety, which may result in different biological activities.

    3,5-dimethyl-1H-pyrazole: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.

    3-chlorobenzyl bromide: Used as a starting material in the synthesis of various pyrazole derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-13-20(14(2)25(24-13)12-15-6-5-7-17(22)8-15)23-21(26)16-9-18(27-3)11-19(10-16)28-4/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSJKOUPCKARPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide
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N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide

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